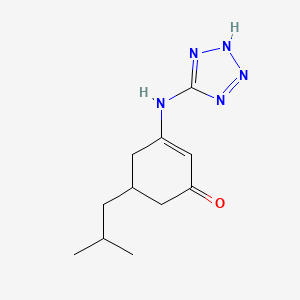

5-(2-methylpropyl)-3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

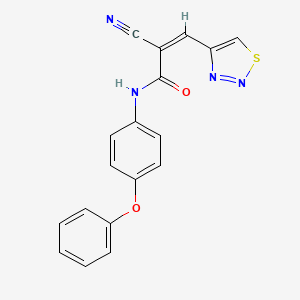

The compound "5-(2-methylpropyl)-3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one" is a chemical entity that appears to be a derivative of tetrazole, a class of compounds known for their applications in pharmaceuticals and as energetic materials. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the tetrazolylamino group suggests potential biological activity, while the cyclohexenone moiety could imply interesting chemical reactivity.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves cyclization reactions and the use of catalysts. For instance, a series of tetrahydrothienopyridines were synthesized using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation, indicating that similar conditions could potentially be applied for the synthesis of the compound . Additionally, the use of enantioselective organocatalysts for aldol reactions, as seen with (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, suggests that chiral centers could be introduced in the synthesis of such tetrazole derivatives .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be quite complex, with the potential for multiple isomers and conformations. For example, the synthesis of a tricyclic 3-(tetrazol-5-yl)pyridine system from 2-(azidomethyl)nicotinonitriles indicates the possibility of forming novel heterocyclic systems . The crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, was determined by X-ray crystallography, which could provide insights into the structural aspects of the compound .

Chemical Reactions Analysis

Tetrazole derivatives can undergo a variety of chemical reactions. For instance, the photodecomposition of tetrazolethiones to carbodiimides involves the loss of dinitrogen and sulfur, suggesting that the tetrazole moiety in the compound could participate in similar photoreactions . The reaction of tetrazole derivatives with hydroxylamine to form isoxazoles indicates the potential for regioselective cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives can be quite diverse. An extensive study of the structural and energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives revealed insights into their vibrational spectroscopy, mass spectrometry, and sensitivity towards physical stimuli . These findings could be relevant to the compound , as the tetrazole moiety is known to confer energetic properties to the molecules it is part of.

Aplicaciones Científicas De Investigación

Structural and Energetic Properties

- Chemistry of Tetrazole Derivatives : Fischer et al. (2013) conducted a study on 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, which are structurally related to 5-(2-methylpropyl)-3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one. They explored their structural and energetic properties, including their potential as energetic materials in different applications, through various characterization methods such as vibrational spectroscopy and X-ray diffraction (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).

Photophysical Investigations

- Iridium Tetrazolate Complexes : Stagni et al. (2008) reported on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. They explored the electrochemical and photophysical properties of these complexes, demonstrating their potential in color tuning for applications such as organic light-emitting devices (Stagni et al., 2008).

Crystal Structure and Molecular Docking

- Cyclooxygenase-2 Inhibitor Studies : Al-Hourani et al. (2016) synthesized and determined the crystal structure of a tetrazole derivative, exploring its potential as a cyclooxygenase-2 inhibitor through molecular docking studies. This research demonstrates the applications of tetrazole derivatives in drug discovery and medicinal chemistry (Al-Hourani et al., 2016).

Synthesis of N-heteroaryl Amidines

- Catalyst-Free Reaction Studies : Efimov et al. (2016) investigated the reaction of highly electrophilic azides with cyclic ketones and cycloaliphatic amines in the absence of any catalyst. This research contributes to the field of organic synthesis, particularly in the creation of novel N-heteroaryl amidines (Efimov et al., 2016).

Magnetic Properties of Copper(II) Complexes

- Polymeric Chain Complexes : Voitekhovich et al. (2021) synthesized polymeric chain complexes of copper(II) chloride with 1,5-disubstituted tetrazoles, including an analysis of their structure and magnetic properties. This highlights the role of tetrazole derivatives in the study of coordination polymers and their magnetic properties (Voitekhovich et al., 2021).

Propiedades

IUPAC Name |

5-(2-methylpropyl)-3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-7(2)3-8-4-9(6-10(17)5-8)12-11-13-15-16-14-11/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDUKBFDNRHTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=CC(=O)C1)NC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methylpropyl)-3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524898.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![3-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2524907.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2524908.png)

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)

![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)